molecular formula C4H6BrNO B3384539 1-Bromo-3-isocyanatopropane CAS No. 56017-72-2

1-Bromo-3-isocyanatopropane

Cat. No.: B3384539
CAS No.: 56017-72-2
M. Wt: 164 g/mol
InChI Key: KMDXMJQBNOVBNE-UHFFFAOYSA-N
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Description

However, structurally similar brominated propane derivatives, such as 1-Bromo-3-chloropropane (CAS 109-70-6), are extensively covered. This article focuses on the latter and its analogs for comparison.

Properties

IUPAC Name

1-bromo-3-isocyanatopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO/c5-2-1-3-6-4-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDXMJQBNOVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337754
Record name 1-Bromo-3-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56017-72-2
Record name 1-Bromo-3-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopropyl isocyanate
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Preparation Methods

1-Bromo-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropanol with phosgene to form 3-bromopropyl chloroformate, which is then treated with ammonia to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-isocyanatopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.

Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. Major products formed from these reactions include substituted propanes and various urethane or urea derivatives .

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-isocyanatopropane serves as a versatile intermediate in several scientific research domains:

Organic Synthesis

  • Intermediate for Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The isocyanate group allows for the formation of urea and urethane derivatives, which are critical in drug development and polymer chemistry.
  • Reactivity : The compound can undergo nucleophilic substitution reactions, allowing for further functionalization and complexity in organic synthesis.

Materials Science

  • Polymer Production : this compound is employed in the production of polyurethanes through polymerization reactions. Its reactivity with alcohols leads to the formation of urethane linkages, which are essential for creating durable materials used in coatings, adhesives, and sealants.
  • Crosslinking Agent : It acts as a crosslinker in thermosetting polymers, enhancing mechanical properties and thermal stability.

Biological Applications

  • Bioactive Molecules : The compound is used to develop bioactive molecules for studying biological systems. Its ability to form covalent bonds with nucleophiles makes it useful for modifying biomolecules.
  • Drug Delivery Systems : Investigations into its potential use in drug delivery systems highlight its significance in medicinal chemistry.

Data Table: Comparison of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisIntermediate for pharmaceuticalsFacilitates complex molecule synthesis
Materials ScienceProduction of polyurethanesEnhances durability and stability
Biological ResearchDevelopment of bioactive moleculesEnables covalent modification of biomolecules
Drug Delivery SystemsPotential use in targeted drug deliveryImproves efficacy and specificity

Case Study 1: Polyurethane Production

A study demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties compared to traditional formulations lacking this compound. The resulting materials exhibited enhanced tensile strength and thermal stability, making them suitable for automotive applications.

Case Study 2: Biological Modifications

Research on the use of this compound for modifying proteins showed promising results in increasing the binding affinity of therapeutic agents. The compound's reactivity enabled effective conjugation to target biomolecules, leading to improved drug delivery outcomes.

Mechanism of Action

The mechanism of action of 1-bromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The isocyanate group can react with nucleophiles to form urethanes or ureas, which are stable and useful in various applications .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 1-Bromo-3-chloropropane
  • Synonyms: Bromochloropropane, 3-chloropropyl bromide
  • CAS No.: 109-70-6
  • Molecular Formula : C₃H₆BrCl
  • Molecular Weight : 157.44 g/mol
  • Physical Properties :
    • Density: 1.60 g/cm³ at 20°C
    • Appearance: Colorless liquid

Comparison with Structurally Similar Compounds

1-Bromopropane (n-Propyl Bromide)

  • CAS No.: 106-94-5
  • Molecular Formula : C₃H₇Br
  • Molecular Weight : 123.0 g/mol
  • Physical Properties :
    • Density: ~1.35 g/cm³ (estimated from analogs)
    • Volatility: High, used as a solvent .
  • Hazards :
    • Neurotoxic; linked to reproductive harm .
    • OSHA guidelines emphasize respiratory protection .
  • Applications : Solvent in adhesives, aerosols, and metal cleaning .

3-Bromo-1-phenylpropane

  • CAS No.: 637-59-2
  • Molecular Formula : C₉H₁₁Br
  • Molecular Weight : 199.1 g/mol .
  • Hazards: Limited toxicity data; handle with standard organic compound precautions.
  • Applications : Intermediate in organic synthesis, particularly for phenylalkyl derivatives .

1-Azido-3-bromopropane

  • CAS No.: 153732-56-0
  • Molecular Formula : C₃H₆BrN₃
  • Molecular Weight : 164.0 g/mol .
  • Hazards : Highly reactive (azide group); risk of explosive decomposition .
  • Applications : Click chemistry and bioconjugation reactions .

1-Bromo-3-methoxypropane

  • CAS No.: 36865-41-5
  • Molecular Formula : C₄H₉BrO
  • Molecular Weight : 153.02 g/mol .
  • Synthetic Utility : Achieves 95–100% yield under reflux with K₂CO₃ .
  • Applications : Etherification agent in pharmaceutical intermediates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Hazards Primary Applications
1-Bromo-3-chloropropane C₃H₆BrCl 157.44 1.60 Toxic, irritant Industrial intermediate
1-Bromopropane C₃H₇Br 123.0 ~1.35 Neurotoxin, reproductive harm Solvent, metal cleaning
3-Bromo-1-phenylpropane C₉H₁₁Br 199.1 N/A Limited data Organic synthesis
1-Azido-3-bromopropane C₃H₆BrN₃ 164.0 N/A Explosive decomposition risk Bioconjugation
1-Bromo-3-methoxypropane C₄H₉BrO 153.02 N/A Standard organic hazards Etherification reactions

Key Research Findings

  • Toxicity Profiles :
    • 1-Bromo-3-chloropropane shows higher acute toxicity compared to 1-bromopropane due to synergistic effects of Br/Cl substituents .
    • 1-Bromopropane’s occupational exposure limits (0.1 ppm) reflect its neurotoxic risks .
  • Reactivity :
    • Azido derivatives (e.g., 1-Azido-3-bromopropane) require stringent safety protocols due to instability .
  • Synthetic Efficiency :
    • Methoxy-substituted analogs (e.g., 1-Bromo-3-methoxypropane) enable high-yield reactions under mild conditions .

Biological Activity

1-Bromo-3-isocyanatopropane, also known as 3-bromopropyl isocyanate, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, including relevant studies, mechanisms of action, and potential implications for health and safety.

  • Molecular Formula: C4H6BrN2O
  • Molecular Weight: 178.01 g/mol
  • CAS Number: 102-73-2

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its ability to interact with biological macromolecules such as proteins and nucleic acids. The isocyanate functional group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modification of cellular signaling pathways.

Key Mechanisms:

  • Protein Modification: The isocyanate group can react with nucleophilic sites on proteins, leading to alterations in protein structure and function.
  • Genotoxicity: Some studies suggest that exposure to isocyanates may lead to DNA damage, although specific data on this compound is limited.

Toxicological Studies

Research into the toxicological effects of this compound has revealed several important findings:

In Vivo Studies:

A significant study involving inhalation exposure to 1-bromo-3-chloropropane (a related compound) demonstrated dose-dependent effects on survival rates and body weight in animal models. Although direct studies on this compound are scarce, the following outcomes were observed in related compounds:

Dose (ppm)Survival Rate (Males)Survival Rate (Females)Body Weight Change (%)
038/5030/50-
2533/5024/49-
10037/5032/50-10% (Males)
40036/5033/50-15% (Males), -11% (Females)

These findings indicate a potential for significant adverse effects at higher concentrations, including decreased survival rates and body weight loss .

Genotoxicity:

The compound's structural similarity to other isocyanates raises concerns regarding its potential genotoxic effects. Inhalation studies have shown increases in incidences of tumors in animal models exposed to related compounds, suggesting that further investigation into the genotoxic potential of this compound is warranted .

Case Study: Inhalation Exposure

In a long-term study involving inhalation exposure to related compounds, researchers observed a significant increase in the incidence of lung tumors and non-neoplastic lesions. The study highlighted the need for careful handling of isocyanate compounds due to their potential carcinogenic effects .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Bromo-3-isocyanatopropane, and what key spectral markers should researchers prioritize?

To confirm the structure and purity of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying the bromine and isocyanate substituents. Infrared (IR) spectroscopy should be used to detect the isocyanate group (N=C=O stretch at ~2200–2300 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can help assess purity and detect volatile byproducts. Researchers should cross-reference spectral data with analogous brominated alkanes (e.g., 1-bromopropane) and isocyanate-containing compounds for validation .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and selectivity?

A common approach involves the bromination of 3-isocyanato-1-propanol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Alternatively, nucleophilic substitution of 1,3-dibromopropane with sodium isocyanate (NaOCN) may be employed. Optimization requires controlling temperature (0–5°C for exothermic reactions) and solvent polarity (e.g., dichloromethane or THF). Impurities like residual alcohols or dialkylated byproducts can be minimized via fractional distillation .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance the nucleophilicity of attacking agents (e.g., amines, thiols) by stabilizing transition states, while elevated temperatures (40–60°C) accelerate reaction kinetics. However, competing elimination reactions may dominate in highly basic conditions. Researchers should use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map reaction pathways and optimize selectivity .

Q. What in vitro and in vivo models are most effective for resolving discrepancies in reported neurotoxicity data for this compound?

Contradictory neurotoxicity results (e.g., LC₅₀ variability) may arise from differences in exposure duration, species-specific metabolism, or blood-brain barrier permeability. Researchers should integrate:

  • In vitro : Neuronal cell lines (SH-SY5Y) with oxidative stress markers (ROS, glutathione depletion).
  • In vivo : Rodent models with controlled inhalation exposure and histopathological analysis of brain tissue.
    Meta-analyses of EPA risk evaluations and ATSDR toxicological profiles can contextualize conflicting data .

Q. How can computational chemistry predict the environmental persistence and bioaccumulation potential of this compound?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and octanol-water partition coefficients (log Kow). Molecular dynamics simulations can assess hydrolysis rates of the isocyanate group in aquatic environments. Researchers should validate predictions with experimental half-life studies (OECD 301F) and compare results to structurally similar brominated compounds (e.g., 1-bromo-3-chloropropane) .

Methodological and Safety Considerations

Q. What engineering controls and personal protective equipment (PPE) are critical for handling this compound in laboratory settings?

  • Engineering controls : Fume hoods with ≥100 ft/min face velocity and vapor suppression systems (e.g., activated carbon filters).
  • PPE : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Monitoring : Real-time air sampling (PID detectors) to ensure concentrations remain below NIOSH REL (0.3 ppm). Safety protocols from EPA and NIOSH risk evaluations should guide institutional policies .

Q. What systematic review strategies are recommended for synthesizing heterogeneous toxicity data on this compound?

Adopt the EPA’s iterative review framework:

Search : Use databases (PubMed, TOXLINE) with terms like “neurotoxicity” + “brominated isocyanates.”

Screen : Apply PECO (Population, Exposure, Comparator, Outcome) criteria to exclude non-relevant studies.

Extract : Tabulate data on endpoints (e.g., EC₅₀, NOAEL) and study quality (e.g., OECD/GLP compliance).

Analyze : Use weight-of-evidence approaches to resolve contradictions, prioritizing studies with robust exposure characterization .

Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in reported LC₅₀ values for this compound across aquatic toxicity studies?

Study LC₅₀ (mg/L) Species Exposure Time Reference
A12.5Daphnia magna48h
B8.2Danio rerio96h

Discrepancies may stem from species sensitivity (e.g., fish vs. invertebrates) or analytical methods (static vs. flow-through systems). Researchers should normalize data using species sensitivity distributions (SSDs) and report confidence intervals .

Q. What strategies mitigate interference from degradation products (e.g., isocyanic acid) in analytical workflows?

  • Chromatography : Use reverse-phase HPLC with ion-pairing agents to separate degradation products.
  • Derivatization : React with dansyl chloride to stabilize isocyanic acid for fluorescence detection.
  • Quality control : Include blanks and spiked recovery samples to validate method accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-isocyanatopropane
Reactant of Route 2
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